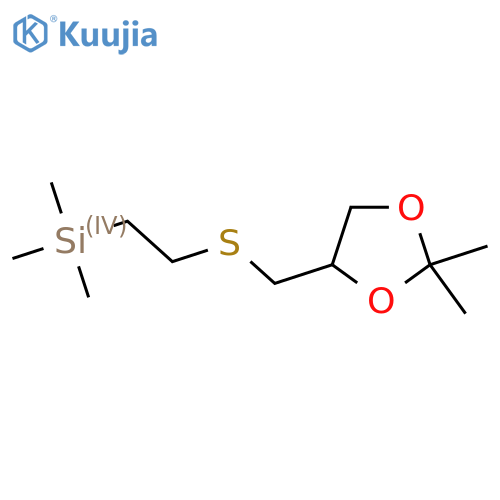Cas no 2138361-43-8 ((2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane)

2138361-43-8 structure
商品名:(2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane
(2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane 化学的及び物理的性質
名前と識別子
-
- (2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane
- (2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane
- EN300-1085613
- 2138361-43-8
-
- インチ: 1S/C11H24O2SSi/c1-11(2)12-8-10(13-11)9-14-6-7-15(3,4)5/h10H,6-9H2,1-5H3
- InChIKey: RHZIDBVFVGTARI-UHFFFAOYSA-N
- ほほえんだ: S(CC[Si](C)(C)C)CC1COC(C)(C)O1
計算された属性
- せいみつぶんしりょう: 248.12662771g/mol
- どういたいしつりょう: 248.12662771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
(2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1085613-0.5g |
(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane |
2138361-43-8 | 95% | 0.5g |
$699.0 | 2023-10-27 | |
| Enamine | EN300-1085613-1.0g |
(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane |
2138361-43-8 | 1g |
$728.0 | 2023-06-10 | ||
| Enamine | EN300-1085613-10.0g |
(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane |
2138361-43-8 | 10g |
$3131.0 | 2023-06-10 | ||
| Enamine | EN300-1085613-5.0g |
(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane |
2138361-43-8 | 5g |
$2110.0 | 2023-06-10 | ||
| Enamine | EN300-1085613-10g |
(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane |
2138361-43-8 | 95% | 10g |
$3131.0 | 2023-10-27 | |
| Enamine | EN300-1085613-0.25g |
(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane |
2138361-43-8 | 95% | 0.25g |
$670.0 | 2023-10-27 | |
| Enamine | EN300-1085613-0.1g |
(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane |
2138361-43-8 | 95% | 0.1g |
$640.0 | 2023-10-27 | |
| Enamine | EN300-1085613-0.05g |
(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane |
2138361-43-8 | 95% | 0.05g |
$612.0 | 2023-10-27 | |
| Enamine | EN300-1085613-2.5g |
(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane |
2138361-43-8 | 95% | 2.5g |
$1428.0 | 2023-10-27 | |
| Enamine | EN300-1085613-5g |
(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane |
2138361-43-8 | 95% | 5g |
$2110.0 | 2023-10-27 |
(2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane 関連文献
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
2138361-43-8 ((2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane) 関連製品
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
